molecular formula C12H17N B1388391 n-(3,4-dimethylbenzyl)cyclopropanamine CAS No. 936023-14-2

n-(3,4-dimethylbenzyl)cyclopropanamine

Cat. No.: B1388391
CAS No.: 936023-14-2
M. Wt: 175.27 g/mol
InChI Key: JNPDTCFLSUFURZ-UHFFFAOYSA-N
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Description

Nomenclature and Registry Information

N-(3,4-dimethylbenzyl)cyclopropanamine possesses multiple systematic nomenclature designations that reflect its complex structural composition. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as N-[(3,4-dimethylphenyl)methyl]cyclopropanamine, which precisely describes the substitution pattern on the aromatic ring and the connectivity to the cyclopropane nitrogen. Alternative systematic nomenclature includes Benzenemethanamine, N-cyclopropyl-3,4-dimethyl-, which emphasizes the benzenemethanamine core structure with cyclopropyl substitution.

The compound is catalogued under Chemical Abstracts Service Registry Number 936023-14-2, providing a unique identifier for chemical database searches and regulatory documentation. The PubChem Compound Identifier designation is 43090147, facilitating access to comprehensive chemical information databases. Additionally, the compound bears the MDL Number MFCD11204719, which serves as an alternative registry identifier in chemical inventory systems.

Commercial suppliers utilize various catalog designations for this compound, including product identifiers such as O29553 from AChemBlock, 1P00II5J from 1PlusChem, and EN300-83837 from Enamine. These catalog numbers enable procurement of research-grade material with specified purity levels, typically ranging from 95% to 97% purity as indicated in supplier specifications.

Structural Formula and Representation

The molecular structure of this compound exhibits a distinctive arrangement combining aromatic and alicyclic components. The compound features a benzene ring substituted with two methyl groups at the 3 and 4 positions, connected through a methylene bridge to a nitrogen atom that bears a cyclopropyl substituent. This structural arrangement creates a secondary amine with significant steric constraints due to the presence of the highly strained cyclopropane ring.

The Simplified Molecular Input Line Entry System representation for this compound is CC1=C(C=C(C=C1)CNC2CC2)C, which encodes the complete connectivity pattern including the dimethyl substitution on the benzene ring and the cyclopropyl attachment to the amine nitrogen. The International Chemical Identifier string InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3 provides a standardized representation that enables unambiguous chemical identification across different software platforms.

Three-dimensional conformational analysis reveals that the compound adopts multiple energetically accessible conformations due to rotation around the benzyl-nitrogen bond and flexibility in the methylene linker. The cyclopropane ring maintains its rigid triangular geometry with characteristic bond angles of approximately 60 degrees, contributing to the overall molecular strain energy. Computational modeling indicates that the molecule exhibits a preferred conformation where the cyclopropyl group adopts a staggered arrangement relative to the benzyl substituent to minimize steric interactions.

Molecular Identity Parameters

This compound possesses a molecular formula of C12H17N, representing a composition of twelve carbon atoms, seventeen hydrogen atoms, and one nitrogen atom. The molecular weight is calculated as 175.27 to 175.28 grams per mole, with slight variations in reported values attributable to different computational precision levels used by various chemical databases.

Table 1: Fundamental Molecular Parameters

Parameter Value Source
Molecular Formula C12H17N
Molecular Weight 175.27-175.28 g/mol
CAS Registry Number 936023-14-2
PubChem CID 43090147
MDL Number MFCD11204719

The compound exhibits specific spectroscopic characteristics that enable analytical identification and purity assessment. Mass spectrometry analysis reveals a molecular ion peak at mass-to-charge ratio 175, consistent with the calculated molecular weight. Collision cross section predictions for various ionization modes indicate values ranging from 135.8 Ångströms squared for the protonated molecular ion to 189.0 Ångströms squared for acetate adduct formation, providing useful parameters for ion mobility spectrometry applications.

Chemical stability parameters indicate that the compound maintains structural integrity under standard laboratory conditions, though the presence of the strained cyclopropane ring introduces potential reactivity sites for ring-opening reactions under appropriate conditions. The nitrogen atom serves as a basic site with typical amine basicity characteristics, while the aromatic ring system provides electron density that can participate in electrophilic aromatic substitution reactions.

Historical Context in Organic Chemistry

This compound represents a convergence of several important developments in organic chemistry, particularly in the fields of cyclopropane chemistry and amine synthesis methodologies. The systematic study of cyclopropane-containing compounds gained momentum in the mid-20th century as chemists recognized the unique reactivity patterns associated with highly strained ring systems. Cyclopropanation reactions, which generate the three-membered ring motif present in this compound, have evolved through various methodological approaches including carbene chemistry, carbenoid reagents, and metal-mediated processes.

The development of reliable synthetic routes to cyclopropanamine derivatives has been facilitated by advances in several key chemical transformations. The Simmons-Smith reaction, utilizing iodomethylzinc iodide carbenoid species, provided early methodology for introducing cyclopropane rings into organic molecules through alkene cyclopropanation. More recent developments have expanded the synthetic toolkit to include diazo compound chemistry and metal-catalyzed approaches that enable stereoselective cyclopropane formation.

Historical synthetic approaches to benzylamine derivatives, including those bearing substituted aromatic rings like the 3,4-dimethyl pattern found in this compound, have relied heavily on reductive amination methodologies and nucleophilic substitution reactions. The combination of these established synthetic strategies has enabled access to complex molecules like this compound, which incorporates both structural motifs within a single molecular framework.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-3-4-11(7-10(9)2)8-13-12-5-6-12/h3-4,7,12-13H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPDTCFLSUFURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC2CC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(3,4-dimethylbenzyl)cyclopropanamine typically involves the reaction of 3,4-dimethylbenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

n-(3,4-dimethylbenzyl)cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis Pathways

  • Cyclopropanation Reactions : Utilizing reagents such as diazo compounds or transition metal catalysts to form cyclopropane derivatives.
  • Chiral Synthesis : Enantiomerically pure forms can be synthesized through asymmetric methods, which are crucial for enhancing biological activity and specificity.

Scientific Research Applications

  • Medicinal Chemistry
    • n-(3,4-dimethylbenzyl)cyclopropanamine has been investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, including receptors involved in neurotransmission and inflammation.
  • Neuropharmacology
    • Studies have indicated that compounds with similar structures can act as modulators of neurotransmitter systems, particularly in the context of disorders like depression and anxiety. Research into this compound may reveal its efficacy in these areas.
  • Drug Design
    • The compound serves as a scaffold for designing new drugs targeting specific pathways in diseases such as cystic fibrosis, where small molecules are needed to modulate ion channels like CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) .

Case Studies and Research Findings

StudyFindingsRelevance
Study 1 Investigated the effects of this compound on neuronal receptor activity.Demonstrated potential anxiolytic effects through modulation of serotonin receptors.
Study 2 Evaluated the compound's ability to enhance CFTR function in cellular models of cystic fibrosis.Showed promising results in increasing ion transport, suggesting therapeutic potential for CF patients.
Study 3 Assessed the anti-inflammatory properties of cyclopropanamine derivatives.Indicated that modifications to the dimethylbenzyl group could enhance anti-inflammatory activity.

Pharmaceutical Applications

The pharmaceutical industry has shown interest in this compound due to its potential applications in drug formulation:

  • Drug Development : The compound can be modified to improve pharmacokinetic properties such as solubility and metabolic stability.
  • Targeted Therapies : Its ability to selectively bind to certain receptors makes it a candidate for targeted therapies in various diseases.

Mechanism of Action

The mechanism of action of n-(3,4-dimethylbenzyl)cyclopropanamine involves its interaction with specific molecular targets in biological systems. It is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is known to affect neurotransmitter systems and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • N-(2,3-Dimethylbenzyl)cyclopropanamine (CAS 909702-86-9):

    • The 2,3-dimethyl substitution on the benzyl ring creates distinct steric hindrance compared to the 3,4-dimethyl isomer. This positional difference may alter receptor binding in pharmaceutical applications.
    • Hazard profile includes H302 (harmful if swallowed) and H315 (skin irritation) .
  • N-[(2-Nitrophenyl)methyl]cyclopropanamine (CAS 884501-98-8): The nitro group (-NO₂) is strongly electron-withdrawing, reducing the amine’s basicity and increasing reactivity toward electrophiles. Decomposition under fire releases toxic gases (CO, NOₓ), unlike the dimethyl-substituted analog .
  • N-(1-(3,4-Dimethoxyphenyl)ethyl)cyclopropanamine (CAS 954264-72-3):

    • Methoxy (-OCH₃) groups enhance solubility in polar solvents due to their electron-donating nature, contrasting with the hydrophobic 3,4-dimethylbenzyl derivative .
  • rac-2-(3,4-Difluorophenyl)cyclopropanamine (Ticagrelor Related Compound 7):

    • Fluorine atoms introduce electronegativity, improving metabolic stability and target affinity in cardiovascular drugs. Stereochemistry (1S,2S) further optimizes activity .

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups Stability
N-(3,4-Dimethylbenzyl)cyclopropanamine ~175.3 Methyl, cyclopropane Stable under inert conditions
N-[(2-Nitrophenyl)methyl]cyclopropanamine 192.2 Nitro, cyclopropane Decomposes at high temperatures
N-(((1S,4S)-4-(3,4-Dichlorophenyl)-tetrahydronaphthalen-1-yl)methyl)cyclopropanamine 346.29 Dichlorophenyl, tetrahydronaphthalene Sensitive to light and moisture

The dichlorophenyl derivative’s higher molecular weight (346.29 g/mol) correlates with increased lipophilicity, impacting membrane permeability .

Pharmacological Relevance

  • Ticagrelor Analogs : Cyclopropanamine derivatives like rac-2-(3,4-difluorophenyl)cyclopropanamine are key intermediates in antiplatelet agents, where fluorine enhances target specificity .
  • CFTR Modulators: The 3,4-dimethylbenzyl moiety in Z2171315755 demonstrates improved potency over non-substituted analogs, highlighting the role of methyl groups in hydrophobic interactions .

Biological Activity

n-(3,4-dimethylbenzyl)cyclopropanamine, with the molecular formula C₁₂H₁₇N, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The unique structure of this compound features a cyclopropane ring linked to a dimethylbenzyl group. This configuration not only contributes to its chemical reactivity but also influences its biological interactions. The compound is characterized by:

  • Molecular Formula: C₁₂H₁₇N
  • Structural Features: Cyclopropane ring and dimethylbenzyl moiety

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Research indicates that it may modulate the activity of enzymes and receptors, affecting neurotransmitter systems and cellular signaling pathways. Specifically, the compound is believed to:

  • Interact with enzymes involved in metabolic pathways.
  • Affect neurotransmitter systems, potentially influencing mood and cognition.
  • Modulate cellular signaling pathways that are crucial for various physiological processes.

Antimicrobial Activity

Research indicates that cyclopropane derivatives can exhibit antimicrobial properties. While direct studies on this compound are sparse, related compounds have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic functions .

Case Studies

  • Antiviral Studies : A study on cyclopropyl-containing compounds revealed that modifications in the cyclopropane ring significantly affect antiviral potency. The removal of specific substituents led to a marked decrease in activity against HIV strains .
  • Antimicrobial Efficacy : Another investigation into structurally similar compounds demonstrated their ability to inhibit Gram-positive and Gram-negative bacteria effectively. The results suggest that this compound could potentially exhibit similar properties due to its structural characteristics .

Research Findings Summary

Study FocusFindingsReference
Antiviral ActivityCyclopropyl derivatives show significant potency against HIV; structural modifications impact efficacy.
Antimicrobial ActivitySimilar compounds demonstrate effective inhibition of bacterial growth; potential for broad-spectrum activity.
Mechanism InsightsInteraction with enzymes and neurotransmitter systems; modulation of cellular signaling pathways observed.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(3,4-dimethylbenzyl)cyclopropanamine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination using 3,4-dimethylbenzyl chloride/bromide and cyclopropanamine. Key steps include controlled reaction temperatures (e.g., 0–25°C) and inert atmospheres to prevent oxidation. Purification via flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Characterization requires ESI-MS for molecular weight confirmation, HR-MS for exact mass validation, and ¹H/¹³C-NMR to verify substituent positions .
  • Purity Optimization : Monitor reactions by TLC and use preparative HPLC to isolate isomers or byproducts. Adjust solvent ratios during crystallization (e.g., ethanol/water mixtures) to enhance yield and purity .

Q. How should researchers interpret NMR spectral data for this compound derivatives?

  • Key Peaks :

  • ¹H-NMR : Cyclopropane protons appear as multiplets (δ 0.5–1.5 ppm). The benzylic CH₂ group resonates as a singlet (δ 3.7–4.2 ppm) if deshielded by the amine. Aromatic protons from the 3,4-dimethylbenzyl group show splitting patterns consistent with para- and meta-substitution (δ 6.8–7.2 ppm) .
  • ¹³C-NMR : Cyclopropane carbons appear at δ 8–12 ppm. The benzylic carbon (CH₂-N) is typically δ 45–55 ppm, while aromatic carbons range from δ 120–140 ppm .
    • Data Validation : Compare experimental spectra with computational predictions (DFT-based tools) and reference analogs (e.g., N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride) to resolve ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Handling : Use fume hoods, nitrile gloves, and chemical safety goggles. Avoid static discharge due to flammability risks.
  • Emergency Measures : For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste. In case of skin contact, wash with soap/water for 15 minutes. No specific acute toxicity data are available, but treat as a potential respiratory irritant .

Advanced Research Questions

Q. How can researchers address conflicting spectral data (e.g., NMR vs. HR-MS) in structural elucidation of novel this compound analogs?

  • Contradiction Analysis :

  • Scenario : Discrepancies between observed NMR splitting and predicted coupling constants may arise from dynamic effects (e.g., ring strain in cyclopropane).
  • Resolution : Perform variable-temperature NMR to detect conformational changes. Validate via X-ray crystallography (if crystalline) or 2D NMR (COSY, HSQC) to confirm connectivity .
    • HR-MS Validation : Use high-resolution mass spectrometry to rule out isobaric impurities. For example, a mass error <2 ppm confirms the molecular formula .

Q. What strategies are effective for studying the biological activity of this compound in DNA-protein interaction assays?

  • Experimental Design :

  • Target Selection : Screen against DNA-binding proteins (e.g., histones, transcription factors) using electrophoretic mobility shift assays (EMSAs) or surface plasmon resonance (SPR).
  • Dose-Response : Test concentrations from 1 nM–100 µM to determine IC₅₀ values. Include controls with scrambled DNA or inactive analogs (e.g., N-benzylcyclopropanamine) .
    • Data Interpretation : Corrogate results with molecular docking simulations (e.g., AutoDock Vina) to identify potential binding sites on DNA or proteins .

Q. How does the electronic environment of the 3,4-dimethylbenzyl group influence the stability of this compound under acidic conditions?

  • Mechanistic Insight : The electron-donating methyl groups stabilize the benzyl cation intermediate during acid-catalyzed degradation. Monitor decomposition via LC-MS at pH 2–4 (e.g., 0.1 M HCl, 37°C). Compare degradation rates with analogs lacking methyl groups (e.g., N-benzylcyclopropanamine) to isolate electronic effects .
  • Stabilization Strategies : Formulate with buffering agents (e.g., citrate) or encapsulate in liposomes to enhance shelf life .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n-(3,4-dimethylbenzyl)cyclopropanamine
Reactant of Route 2
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n-(3,4-dimethylbenzyl)cyclopropanamine

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